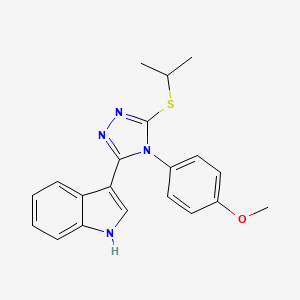

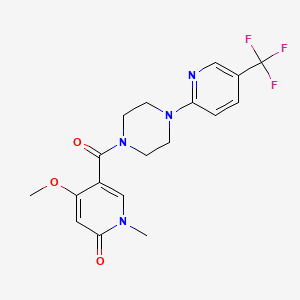

![molecular formula C8H8ClN3O B2369288 (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol CAS No. 2411283-21-9](/img/structure/B2369288.png)

(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

Pyrazolo[3,4-b]pyridine derivatives can be synthesized based on scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is composed of a pyrazole and a pyridine ring . The fusion of these two rings forms the bicyclic heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives are complex and can involve various pathways. For instance, the intramembrane kinase domain of tropomyosin receptor kinases (TRKs) is phosphorylated once activated, triggering downstream signal transduction pathways .Applications De Recherche Scientifique

Biomedical Applications

The compound belongs to the group of heterocyclic compounds known as 1H-Pyrazolo[3,4-b]pyridines . These compounds have been extensively studied for their biomedical applications. They have been used in the synthesis of various drugs due to their close similarity with the purine bases adenine and guanine .

Antitumor Activity

1H-Pyrazolo[3,4-b]pyridines are present in naturally occurring nucleosides (Formycin A and Formycin B), which have significant antitumor activity . Therefore, (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol could potentially be used in the development of new antitumor drugs.

Antiviral and Analgesic Activity

1H-Pyrazolo[3,4-b]pyridines exhibit various biological activities, including antiviral and analgesic activity . This suggests that (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol could be used in the development of new antiviral and analgesic drugs.

4. Treatment of Male Erectile Dysfunction and Hyperuricemia 1H-Pyrazolo[3,4-b]pyridines have been used in the treatment of male erectile dysfunction and hyperuricemia . This suggests potential applications of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol in these areas.

Antibacterial and Antiproliferative Activity

Functionally substituted 1H-Pyrazolo[3,4-b]pyridines showed good antibacterial and antiproliferative activity . Therefore, (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol could potentially be used in the development of new antibacterial and antiproliferative drugs.

Synthesis of New Heterocyclic Derivatives

The compound could be used in the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-b]pyridine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . These synthesized compounds could be tested for their in-vitro anticancer activity against various cancer cell lines .

Mécanisme D'action

Propriétés

IUPAC Name |

(6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c1-12-8-5(3-10-12)2-6(4-13)7(9)11-8/h2-3,13H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJNOSYUIZUXKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=C(C=C2C=N1)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2369205.png)

![5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2369206.png)

![Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2369210.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2369217.png)

![N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2369219.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2369222.png)

![(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2369227.png)